Cas no 866340-95-6 (3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

3-(2-Chlorophenyl)methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 2-chlorobenzyl group. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for developing biologically active molecules. The presence of the chlorophenyl moiety may enhance lipophilicity and binding affinity to target proteins, while the pyrimidinedione core offers sites for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it a reliable intermediate for specialized applications in medicinal chemistry and drug discovery.
3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione structure
866340-95-6 structure
Product Name:3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
CAS No:866340-95-6
MF:C14H10ClN3O2
MW:287.701101779938
CID:6614143
PubChem ID:78260840
Update Time:2025-08-05

3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
    • 866340-95-6
    • Inchi: 1S/C14H10ClN3O2/c15-11-6-2-1-4-9(11)8-18-13(19)10-5-3-7-16-12(10)17-14(18)20/h1-7,10H,8H2
    • InChI Key: SSNPJYRXFMHPDP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C(N=C2C(C=CC=N2)C1=O)=O

Computed Properties

  • Exact Mass: 287.0461543g/mol
  • Monoisotopic Mass: 287.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.1Ų

3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Pricemore >>

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3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Related Literature

Additional information on 3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione

Introduction to 3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione (CAS No. 866340-95-6)

The compound 3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione (CAS No. 866340-95-6) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule has garnered considerable attention due to its unique structural framework and potential therapeutic applications. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets and modulate biological pathways.

At the core of this compound's interest lies its dual functionality derived from the pyrido[2,3-d]pyrimidine core and the 2-chlorophenylmethyl side chain. The pyrido[2,3-d]pyrimidine system is a well-studied motif in medicinal chemistry, exhibiting notable activity against a range of diseases including cancer and infectious disorders. The presence of the chloro substituent on the phenyl ring introduces electrophilic characteristics that enhance binding affinity to biological targets. Furthermore, the methyl group at the 3-position contributes to steric and electronic modulation of the molecule's pharmacophore.

Recent advancements in computational chemistry have enabled more precise modeling of this compound's interactions with biological receptors. Studies indicate that the 1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione moiety can engage with enzymes and receptors through multiple hydrogen bonding interactions and hydrophobic pockets. This has opened up avenues for designing molecules with enhanced selectivity and potency. The dione functionality at the 2-position further contributes to the compound's reactivity and potential for further derivatization.

In the context of oncology research, this compound has been investigated for its potential as an inhibitor of kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated promising results in vitro and in vivo models, suggesting that it may disrupt critical signaling pathways such as MAPK and PI3K/Akt. The chlorophenylmethyl side chain has been shown to improve solubility and oral bioavailability, making it a favorable candidate for further development into an antineoplastic agent.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps include condensation reactions between appropriately substituted pyridine derivatives followed by functional group transformations to introduce the chloro substituent and the dione moiety. Advances in green chemistry have also been leveraged to optimize these synthetic routes for reduced environmental impact.

From a medicinal chemistry perspective, analogues of this compound have been synthesized to explore structure-activity relationships (SAR). Variations in the phenyl ring substitution pattern have revealed insights into how electronic properties influence binding affinity. For instance, electron-withdrawing groups such as fluorine or nitro substituents have been found to enhance potency by stabilizing charged intermediates during enzyme interactions.

The compound's potential extends beyond oncology; it has also been explored for its antimicrobial properties against resistant bacterial strains. Preliminary studies suggest that it can interfere with bacterial DNA replication by inhibiting essential enzymes. This dual therapeutic profile makes it an attractive candidate for combination therapies aimed at addressing both cancer and infections simultaneously.

Recent publications highlight collaborations between academic institutions and pharmaceutical companies to further investigate this molecule's pharmacological properties. High-throughput screening (HTS) campaigns have identified derivatives with improved pharmacokinetic profiles and reduced toxicity. These efforts underscore the growing interest in leveraging computational tools for rapid hit identification and optimization.

The regulatory landscape for novel heterocyclic compounds like this one continues to evolve with an emphasis on safety and efficacy data generation before clinical trials can commence. Regulatory agencies now require comprehensive characterization of metabolic pathways and potential drug-drug interactions early in the development process. This has driven innovation in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure accurate molecular characterization.

In conclusion,3-(2-chlorophenyl)methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione represents a promising lead compound with significant therapeutic potential across multiple disease areas including oncology and infectious diseases. Its unique structural features combined with recent advances in synthetic methodologies make it a compelling target for further research aimed at developing next-generation therapeutics.

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